molecular formula C20H19N3O4 B11389533 N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11389533
M. Wt: 365.4 g/mol
InChI Key: JUCIWSOMUNSMLC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of methoxy and methyl groups on the phenyl rings adds to its unique chemical properties.

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 2,5-dimethoxyphenyl group: This step involves the reaction of the pyridazine intermediate with 2,5-dimethoxybenzaldehyde under acidic or basic conditions.

    Attachment of the 3-methylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using 3-methylphenylboronic acid or a similar reagent.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-dimethoxyphenyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide: This compound features a cyclopropane ring instead of a pyridazine ring, leading to different chemical properties and reactivity.

    (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)acrylamide: This compound contains a cyano group and an acrylamide moiety, which may result in different biological activities and applications.

The uniqueness of this compound lies in its specific structure and the presence of both methoxy and methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-13-5-4-6-14(11-13)23-10-9-17(24)19(22-23)20(25)21-16-12-15(26-2)7-8-18(16)27-3/h4-12H,1-3H3,(H,21,25)

InChI Key

JUCIWSOMUNSMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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